

Head-to-Head Comparison of PF-04217903 Efficacy in GTL-16 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04217903 mesylate

Cat. No.: B1679679

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A Comprehensive Analysis of a Selective c-Met Inhibitor Against Alternative Therapeutics in a MET-Amplified Gastric Cancer Model

This guide provides a detailed, head-to-head comparison of the efficacy of PF-04217903, a selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, against other c-Met inhibitors in the GTL-16 human gastric carcinoma cell line. GTL-16 cells are characterized by MET gene amplification, making them a relevant model for studying the efficacy of MET-targeted therapies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

PF-04217903 demonstrates potent inhibition of c-Met signaling in GTL-16 cells, leading to a significant reduction in cell viability and induction of apoptosis.[3][4] Comparative data with the multi-targeted tyrosine kinase inhibitor Crizotinib reveals differences in potency, highlighting the distinct pharmacological profiles of these agents. This guide synthesizes available data to facilitate an objective evaluation of PF-04217903's performance in a key preclinical model of MET-driven cancer.

Data Presentation

The following tables summarize the quantitative data on the efficacy of PF-04217903 and comparator agents in GTL-16 cells.

Table 1: In Vitro Cell Viability of c-Met Inhibitors in GTL-16 Cells

Compound	Target(s)	Assay Type	IC50 (nM)
PF-04217903	c-Met	Cell Viability	10
Crizotinib	c-Met, ALK, ROS1	Cell Viability	3

Data sourced from studies on GTL-16 cell lines.

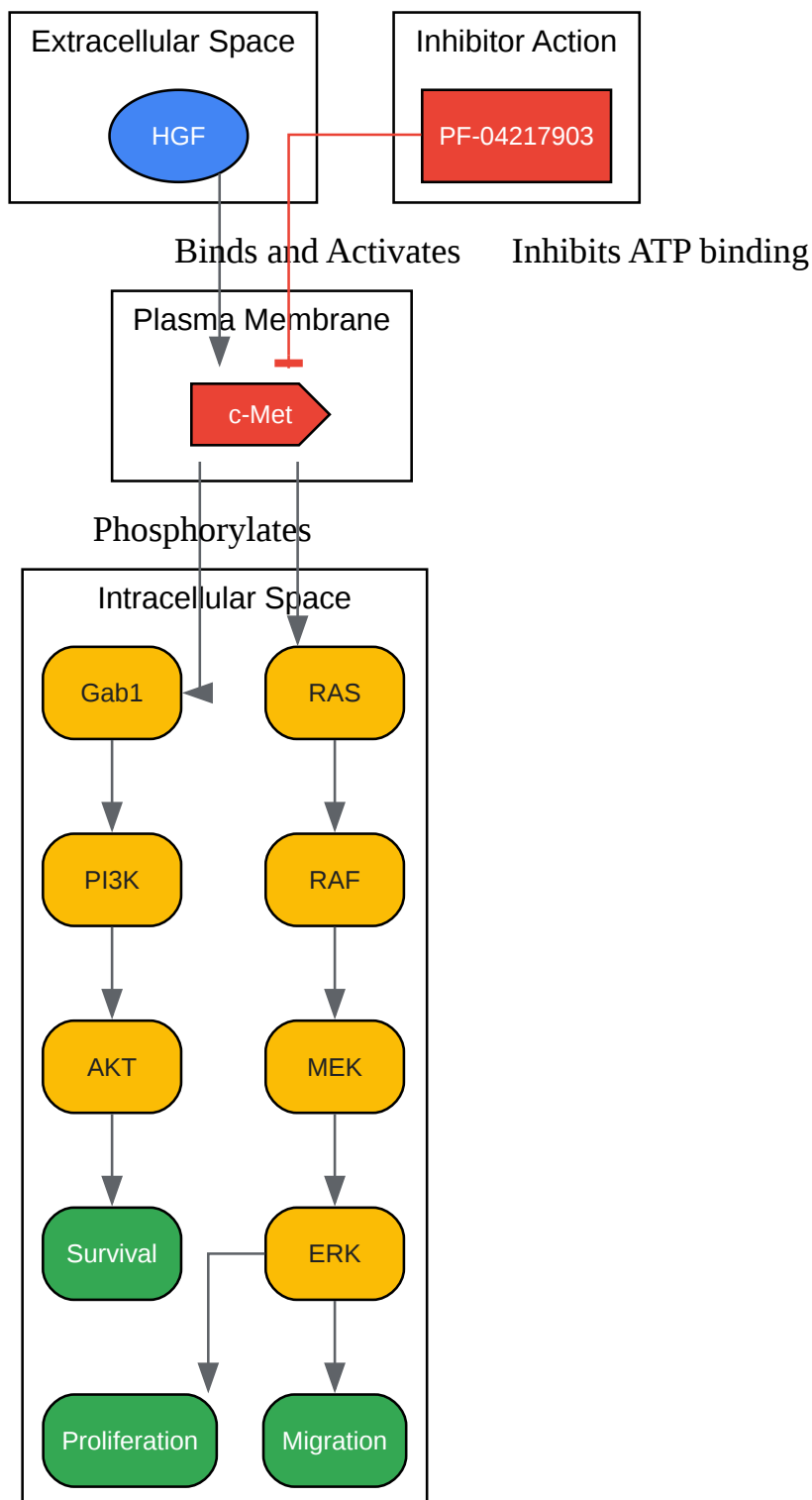
Table 2: Effects of PF-04217903 on Apoptosis and Downstream Signaling in GTL-16 Cells

Assay Type	Endpoint Measured	Observed Effect of PF-04217903
Apoptosis Assay	ssDNA Content	Increased, indicating induction of apoptosis[3]
Western Blot	Phospho-c-Met	Dose-dependent inhibition[5]
Western Blot	Phospho-Gab-1	Dose-dependent inhibition[5]
Western Blot	Phospho-AKT	Dose-dependent inhibition[5]
Western Blot	Phospho-Erk	Dose-dependent inhibition[5]
Western Blot	Cleaved Caspase-3	Increased, confirming apoptosis induction[5]

Mandatory Visualizations

Signaling Pathway Diagram

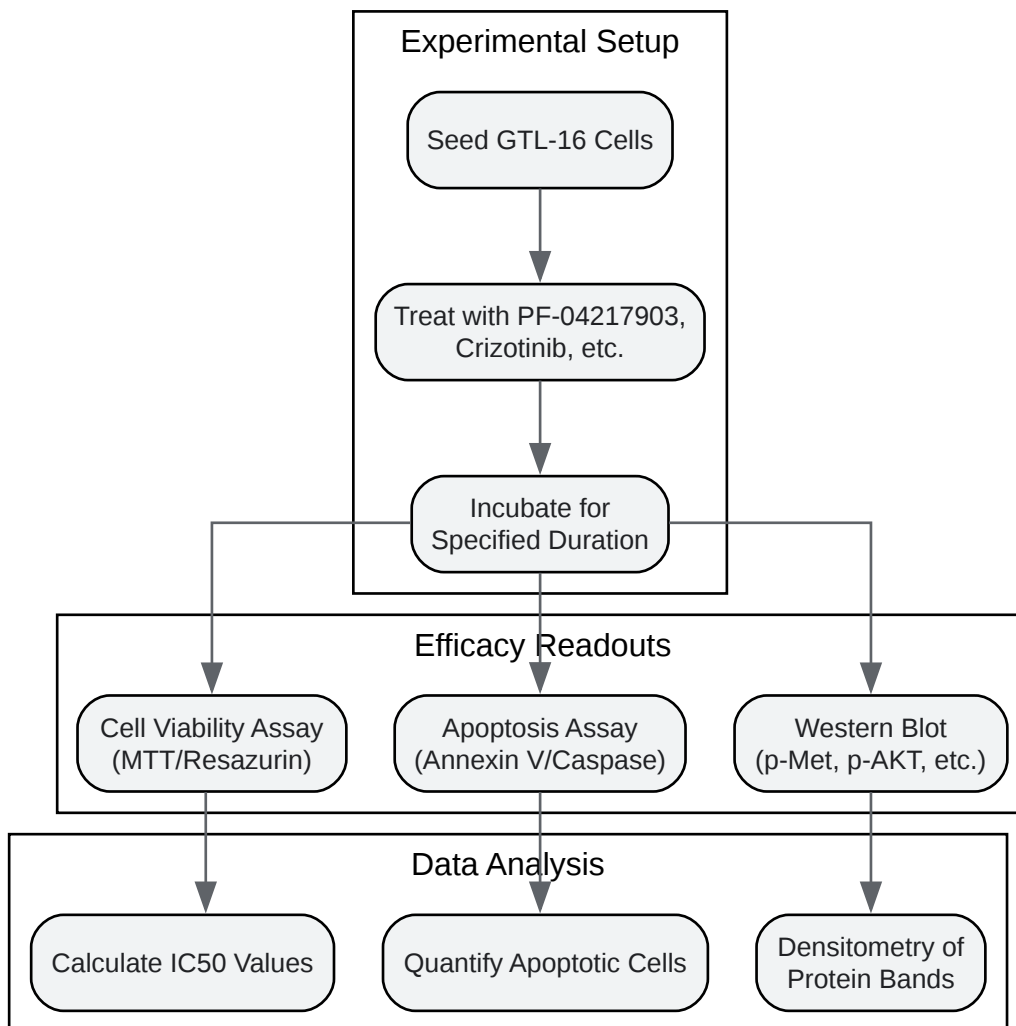
c-Met Signaling Pathway and Inhibition

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Caption: c-Met signaling pathway and the point of inhibition by PF-04217903.

Experimental Workflow Diagram

Workflow for Comparing c-Met Inhibitor Efficacy



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Address: 3281 E Guasti Rd

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